N'-phenyl-N-(thiophen-2-ylmethyl)oxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenyl-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEWQPLFFGQRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387487 | |
| Record name | N'-phenyl-N-(thiophen-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-36-9 | |
| Record name | N'-phenyl-N-(thiophen-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenyl N Thiophen 2 Ylmethyl Oxamide
Overview of Established Oxamide (B166460) Bond Formation Strategies
The formation of the oxamide bond is a specific type of amide bond formation and can be achieved through several established synthetic routes. These methods typically involve the reaction of an amine with a derivative of oxalic acid. One of the most common approaches is the reaction of an amine with oxalyl chloride, a highly reactive diacyl chloride, which readily undergoes nucleophilic acyl substitution with amines to form the corresponding oxamide.
Another prevalent method involves the aminolysis of oxalate (B1200264) esters, such as dimethyl oxalate or diethyl oxalate. chemicalbook.com This reaction is typically carried out by heating the oxalate ester with the desired amine, sometimes in the presence of a solvent like methanol. chemicalbook.com For unsymmetrical oxamides like N'-phenyl-N-(thiophen-2-ylmethyl)oxamide, a stepwise approach is generally necessary to ensure the selective formation of the desired product and avoid the formation of symmetrical oxamides. This can be achieved by first reacting one amine with an oxalyl derivative to form an intermediate oxamic acid or ester, which is then reacted with the second amine.
Additionally, oxidative carbonylation of amines using carbon monoxide and an oxidizing agent, catalyzed by transition metals, presents another route to oxamides. google.com However, for laboratory-scale synthesis of a specific unsymmetrical oxamide, the condensation of amines with activated oxalic acid derivatives remains the most direct and widely utilized strategy.
Synthesis of Key Precursors for this compound
The successful synthesis of this compound is contingent upon the availability of its constituent precursors: a phenylamine derivative, a thiophen-2-ylmethylamine derivative, and a suitable oxalyl intermediate.
Preparation of Phenylamine Derivatives
Phenylamine, also known as aniline (B41778), is a commercially available primary aromatic amine. For the synthesis of the target compound, unsubstituted aniline is the direct precursor. In cases where substituted N'-phenyl moieties are desired, the corresponding substituted anilines would be used. The synthesis of aniline itself is typically achieved industrially through the nitration of benzene (B151609) followed by the reduction of the resulting nitrobenzene. For laboratory purposes, various N-phenyl derivatives can be synthesized through methods such as the Ullmann-Goldberg coupling reaction, which involves the copper-catalyzed reaction of halobenzoic acids with alkyl- or aryl-amines. ekb.eg
Preparation of Thiophen-2-ylmethylamine Derivatives
Thiophen-2-ylmethylamine is a key precursor containing the thiophene (B33073) moiety. It can be synthesized through several routes. One common method is the reductive amination of 2-thiophenecarboxaldehyde. chemicalbook.com This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Another approach involves the reduction of 2-thiophenecarbonitrile. Additionally, 2-thiophenemethylamine (B147629) can be prepared from 2-chloromethylthiophene via reaction with sodium cyanide to form 2-thiophene acetonitrile (B52724), followed by reduction. google.com It is also a reactant in the synthesis of various other compounds, including triazole-linked-thiophene conjugates and serotonin (B10506) 5-HT1A receptor antagonists. sigmaaldrich.com
Synthesis of Oxalyl Intermediates
The central oxalamide core of the target molecule is introduced using an oxalyl intermediate. The most common and reactive intermediate is oxalyl chloride (COCl)₂. It is typically prepared by the reaction of oxalic acid with a chlorinating agent such as phosphorus pentachloride. For a stepwise synthesis of an unsymmetrical oxamide, an intermediate such as ethyl oxalyl chloride or an N-phenyl oxamic acid can be utilized. N-phenyl oxamic acid can be synthesized by reacting aniline with an excess of a dialkyl oxalate, like diethyl oxalate, followed by hydrolysis of the resulting ester. researchgate.netrsc.org
Reaction Pathways for the Formation of this compound
The final step in the synthesis of this compound involves the coupling of the amine precursors with the oxalyl intermediate. The primary method for this transformation is through condensation reactions.
Condensation Reactions with Amines and Activated Carboxylic Acid Derivatives
A plausible and direct synthetic route to this compound involves a two-step, one-pot condensation reaction. First, aniline can be reacted with a molar equivalent of oxalyl chloride at low temperature in an inert solvent. This reaction would proceed via a nucleophilic acyl substitution to form an N-phenyloxamoyl chloride intermediate.
Following the formation of this intermediate, thiophen-2-ylmethylamine is added to the reaction mixture. The second nucleophilic acyl substitution then occurs, with the thiophen-2-ylmethylamine attacking the remaining acyl chloride moiety to form the desired this compound. The use of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride gas that is evolved during the reaction.
Alternatively, a more controlled synthesis can be achieved by first preparing and isolating N-phenyloxamic acid. This can be accomplished by reacting aniline with diethyl oxalate. researchgate.net The resulting N-phenyloxamic acid can then be activated using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and subsequently reacted with thiophen-2-ylmethylamine to form the final product. This method avoids the use of the highly reactive and moisture-sensitive oxalyl chloride.
A similar strategy can be employed starting with thiophen-2-ylmethylamine. Reaction of thiophen-2-ylmethylamine with an excess of diethyl oxalate would yield the corresponding ethyl N-(thiophen-2-ylmethyl)oxamate. This intermediate can then be reacted with aniline, typically with heating, to displace the ethoxy group and form the final unsymmetrical oxamide.
Catalytic Approaches in Oxamide Synthesis
The synthesis of unsymmetrical oxamides, including this compound, can be significantly enhanced through the use of catalysts. These catalytic methods offer advantages such as milder reaction conditions, improved yields, and greater selectivity compared to non-catalytic routes.
One prominent catalytic approach involves the use of palladium complexes . For instance, palladium-catalyzed asymmetric allylic amination has been successfully employed for the synthesis of chiral oxamide-phosphine ligands, demonstrating the utility of palladium in forming C-N bonds within complex amide structures. While not a direct synthesis of the oxamide backbone, this highlights the potential for palladium catalysis in functionalizing molecules containing oxamide moieties. rsc.orgrsc.org
Another avenue explores the use of copper catalysts . Copper-catalyzed systems have been shown to be effective in the synthesis of unsymmetrical oxalamides through intermolecular regioselective C-C and C-O bond cleavage and amination. rsc.org This suggests that a copper-catalyzed approach could be viable for the coupling of aniline and thiophen-2-ylmethanamine with a suitable two-carbon source to form the oxamide bridge.
Furthermore, gold-based catalysts have demonstrated exceptional activity in the oxidative coupling of carbon monoxide with amines to produce oxamides at room temperature. lasphub.com An Au/ZnO catalyst, in particular, has shown high efficiency. lasphub.com This method presents a potentially greener alternative to traditional methods that use oxalyl chloride.
The development of covalent organic polymers (COPs) as catalysts also offers a novel approach. An APC-COP, synthesized from p-aminophenol and cyanuric chloride, has been shown to be a sustainable and efficient catalyst for amide bond formation under mild conditions. nih.gov The adaptability of such catalysts could extend to the synthesis of oxamides.
A summary of potential catalytic approaches is presented in the table below.
| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |
| Palladium Complexes | Asymmetric amination and functionalization of the oxamide structure. rsc.orgrsc.org | High regio- and enantioselectivity. rsc.orgrsc.org |
| Copper Catalysts | Intermolecular coupling of amines with a C2-source. rsc.org | Mild reaction conditions, high functional group tolerance. rsc.org |
| Gold/Zinc Oxide | Oxidative coupling of CO with aniline and thiophen-2-ylmethanamine. lasphub.com | Room temperature reaction, high yield. lasphub.com |
| Covalent Organic Polymers | Catalyzing the amide bond formation between the amines and an oxalyl precursor. nih.gov | Mild conditions, catalyst recyclability, wide substrate scope. nih.gov |
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, stoichiometry of reactants, and the presence and nature of a base.
A common synthetic route for unsymmetrical oxamides involves the reaction of an amine with oxalyl chloride. tandfonline.comacs.org In the context of synthesizing the target molecule, this would likely involve a two-step, one-pot procedure. First, aniline would be reacted with an excess of oxalyl chloride at a low temperature to form the intermediate N-phenyloxamoyl chloride. Subsequently, thiophen-2-ylmethanamine would be added to the reaction mixture.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and intermediates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are commonly employed for reactions involving oxalyl chloride to prevent unwanted side reactions with the solvent.
Temperature Control: Reactions with oxalyl chloride are typically initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. The reaction is then often allowed to warm to room temperature to ensure completion.
Stoichiometry and Addition Order: To favor the formation of the unsymmetrical product, a precise control of stoichiometry and the order of addition is crucial. The initial reaction of aniline with a slight excess of oxalyl chloride would be followed by the careful addition of thiophen-2-ylmethanamine. The use of a base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction.
A hypothetical optimization study for the synthesis of this compound is outlined in the table below, based on general principles for unsymmetrical oxamide synthesis.
| Entry | Solvent | Temperature (°C) | Base (equivalents) | Aniline:Oxalyl Chloride:Thiophen-2-ylmethanamine Ratio | Theoretical Yield (%) |
| 1 | Dichloromethane | 0 to RT | Triethylamine (2.2) | 1 : 1.1 : 1 | Moderate |
| 2 | Tetrahydrofuran | 0 to RT | Triethylamine (2.2) | 1 : 1.1 : 1 | Moderate to Good |
| 3 | Acetonitrile | 0 to RT | Pyridine (2.5) | 1 : 1.1 : 1 | Moderate |
| 4 | Dichloromethane | -10 to RT | Diisopropylethylamine (2.2) | 1 : 1.2 : 1 | Good |
| 5 | Tetrahydrofuran | 0 to 50 | Triethylamine (2.2) | 1 : 1.1 : 1.2 | Potentially Higher |
Advanced Purification Techniques for this compound
Following the synthesis, the purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques such as extraction and washing would be followed by more advanced methods to achieve high purity.
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product at different temperatures. A suitable solvent system would dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of moderately polar compounds like oxamides. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in eluting the desired product from the column, separating it from more and less polar impurities.
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications or for isolating minor components, preparative TLC can be utilized. The crude mixture is applied as a band onto a large TLC plate, and after development, the band corresponding to the product is scraped off and the compound is extracted from the stationary phase.
A summary of applicable advanced purification techniques is provided in the table below.
| Purification Technique | Principle | Typical Solvents/Stationary Phase | Applicability for this compound |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures with water or hexane. | Highly effective for obtaining crystalline, high-purity solid product. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. | Excellent for separating the product from byproducts with different polarities. |
| Preparative TLC | Similar to column chromatography but on a flat plate; separation based on differential migration. | Stationary Phase: Silica Gel; Mobile Phase: Similar to column chromatography. | Suitable for small-scale purification and for achieving very high purity. |
Advanced Structural Elucidation and Conformational Analysis of N Phenyl N Thiophen 2 Ylmethyl Oxamide
Spectroscopic Characterization for Bonding and Connectivity
Spectroscopic methods are fundamental in elucidating the molecular framework of N'-phenyl-N-(thiophen-2-ylmethyl)oxamide, providing insights into its functional groups and their connectivity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. The oxamide (B166460) core, with its two amide linkages, gives rise to distinct vibrational modes. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding.
The carbonyl (C=O) stretching vibrations of the oxamide group are expected to produce strong absorption bands in the FT-IR spectrum, generally in the range of 1650-1680 cm⁻¹. The presence of two carbonyl groups can lead to symmetric and asymmetric stretching modes, which may or may not be resolved. For instance, the FT-IR spectrum of oxamide precursors often shows a broad carbonyl band around 1655 cm⁻¹. mdpi.com
The thiophene (B33073) ring exhibits characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching vibrations are anticipated to appear between 3100 and 3000 cm⁻¹. nih.gov The phenyl group also displays C-H stretching vibrations in a similar region. The in-plane C-H bending vibrations for the thiophene ring are typically assigned in the 1400-1000 cm⁻¹ range. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3500 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1550 |
| C-N (Amide III) | Stretching | 1200 - 1300 |
| C-H (Aromatic/Thiophene) | Stretching | 3000 - 3100 |
| C=C (Aromatic/Thiophene) | Stretching | 1400 - 1600 |
Note: These are predicted ranges based on characteristic group frequencies and data from related molecules. Actual values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the atomic connectivity and electronic environment within this compound.
In the ¹H NMR spectrum, the amide protons (N-H) are expected to appear as distinct singlets or broad signals in the downfield region, typically between δ 8.0 and 10.0 ppm. The exact chemical shift will be sensitive to the solvent and temperature due to hydrogen bonding and conformational exchange. The protons of the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The thiophene ring protons will also appear in the aromatic region, and their chemical shifts and coupling constants will be characteristic of a 2-substituted thiophene. The methylene (B1212753) protons (-CH₂-) connecting the thiophene ring to the oxamide nitrogen will likely appear as a singlet or a doublet, depending on the coupling with the adjacent N-H proton, typically in the range of δ 4.0-5.0 ppm.
The ¹³C NMR spectrum will provide complementary information. The carbonyl carbons of the oxamide group are expected to resonate at the most downfield region of the spectrum, typically between δ 160 and 170 ppm. The aromatic carbons of the phenyl and thiophene rings will have chemical shifts in the range of δ 110-140 ppm. The methylene carbon will appear in the aliphatic region, likely between δ 40 and 50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | C-H | 7.0 - 8.0 | 120 - 140 |
| Thiophene | C-H | 6.8 - 7.5 | 120 - 140 |
| Oxamide | N-H | 8.0 - 10.0 | - |
| Oxamide | C=O | - | 160 - 170 |
Note: These are predicted chemical shift ranges based on analogous structures. The actual values can be influenced by solvent, concentration, and temperature.
Solid-State Structural Studies via X-ray Crystallography
While spectroscopic data provide valuable information on connectivity, single-crystal X-ray crystallography offers the most definitive insight into the three-dimensional structure of this compound in the solid state.
Determination of Molecular Geometry and Bond Parameters
X-ray diffraction analysis would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. The oxamide bridge is expected to be largely planar. The C-C bond connecting the two carbonyl groups is anticipated to be around 1.54 Å, while the C=O bond lengths should be in the typical range for amides (approximately 1.24 Å). The C-N bond lengths of the amide groups will likely exhibit partial double bond character, with lengths around 1.33 Å. The geometry of the phenyl and thiophene rings will conform to their expected aromatic and heteroaromatic structures, respectively.
Conformational Preferences and Stereochemical Analysis of this compound
The presence of several single bonds in this compound allows for a degree of conformational flexibility. The most significant conformational freedom arises from rotation around the C-N bonds of the oxamide moiety and the C-C bond connecting the thiophene ring to the methylene group.
Comprehensive Search Reveals No Specific Computational Data for this compound
The search was structured to find information pertaining to the following areas, as requested in the article outline:
Quantum Chemical Calculations: Specifically, data from Density Functional Theory (DFT) on the molecule's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and its electrostatic potential surface.
Molecular Docking Simulations: Including predictions of ligand-protein binding sites, interaction energies, and binding modes.
Molecular Dynamics Simulations: Information regarding the compound's conformational flexibility and the effects of solvents.
While the search did identify computational studies on structurally related compounds containing thiophene and phenyl rings, none of the available literature focused on the exact this compound structure. Research is available for similar molecules such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and other thiophene-based carboxamides and pyrazole-carboxamides. However, the subtle differences in chemical structure, particularly the presence of the oxamide linker instead of a simpler amide, mean that the computational data from these related molecules cannot be accurately extrapolated to the target compound.
Given the strict requirement to focus solely on this compound, the absence of specific research data prevents the creation of a scientifically accurate and detailed article as outlined. Generating content for the requested sections would necessitate speculation, which would not meet the required standards of scientific accuracy.
Therefore, it is concluded that the specific computational and theoretical investigations requested for this compound are not available in the public scientific domain at this time.
Computational and Theoretical Investigations of N Phenyl N Thiophen 2 Ylmethyl Oxamide
Prediction of Molecular Descriptors Relevant to Protein-Ligand Interactions
In the realm of computational drug design and molecular biology, the analysis of molecular descriptors is a critical step in predicting the potential for a ligand to interact with a protein's binding site. These descriptors provide quantitative insights into the physicochemical properties of a molecule that govern its interaction profile. For N'-phenyl-N-(thiophen-2-ylmethyl)oxamide, key molecular descriptors relevant to protein-ligand interactions, such as the number of hydrogen bond donors and acceptors, and the polar surface area (PSA), have been predicted using computational methods.
Hydrogen bonds are fundamental to the specificity and stability of protein-ligand complexes. The ability of a molecule to act as a hydrogen bond donor or acceptor is a primary determinant of its binding affinity. Computational analysis of this compound reveals the presence of specific functional groups that can participate in these interactions. The molecule contains two hydrogen bond donors, which are typically associated with -NH or -OH groups. Additionally, it possesses four hydrogen bond acceptors, commonly oxygen or nitrogen atoms with lone pairs of electrons. These characteristics suggest that the compound has a robust capacity to form multiple hydrogen bond interactions within a protein's active site, a favorable attribute for a potential therapeutic agent.
These predicted molecular descriptors are summarized in the interactive data table below. Such computational predictions are invaluable in the early stages of drug discovery, offering a rational basis for prioritizing compounds for further experimental investigation.
Interactive Data Table: Predicted Molecular Descriptors for this compound
| Molecular Descriptor | Predicted Value |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area (TPSA) | 78.57 Ų |
Exploration of Biological Activities and Molecular Mechanisms of N Phenyl N Thiophen 2 Ylmethyl Oxamide
In Vitro Enzyme Inhibition Assays
No publicly available studies were identified that have performed in vitro enzyme inhibition assays specifically for N'-phenyl-N-(thiophen-2-ylmethyl)oxamide.
There is no available data from screening assays to indicate whether this compound has inhibitory activity against common enzyme families such as kinases, proteases, or transferases.
As no enzyme inhibition has been reported, there are no determined inhibition constants (e.g., IC₅₀, Kᵢ) or kinetic parameters for this compound.
Receptor Binding Studies
No specific receptor binding studies for this compound have been published in the available scientific literature.
There are no reports of radioligand binding assays being conducted to determine the affinity of this compound for any specific biological receptors.
In the absence of receptor affinity data, there is also no information available from functional assays to characterize this compound as a receptor agonist or antagonist.
Cellular Pathway Modulation Studies
No studies have been published that investigate the effects of this compound on the modulation of cellular pathways. Therefore, its mechanism of action at the cellular level remains uncharacterized.
Investigation of Cellular Signaling Pathways Affected by this compound
There is currently no available research in peer-reviewed literature that investigates the specific cellular signaling pathways affected by this compound. Studies detailing its impact on pathways such as MAPK/ERK, PI3K/Akt, NF-κB, or others have not been published. Consequently, its mechanism of action at the cellular signaling level remains unelucidated.
Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level
Detailed investigations into the antioxidant and anti-inflammatory mechanisms of this compound at the cellular level have not been reported. There is no data on its ability to scavenge free radicals, inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cellular models.
While some thiophene (B33073) derivatives have been explored for such properties, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov
Identification and Characterization of Specific Molecular Targets
As of the latest available information, no specific molecular targets for this compound have been identified or characterized. Research involving target identification techniques such as affinity chromatography, proteomics-based approaches, or molecular docking studies specifically for this compound has not been published. Therefore, the proteins, enzymes, receptors, or other biomolecules with which this compound may interact to exert biological effects are unknown.
Mechanistic Elucidation of Biological Effects at the Molecular Level
A mechanistic elucidation of the biological effects of this compound at the molecular level is not possible given the absence of foundational research. Understanding its molecular mechanism would require studies on its direct interactions with biological macromolecules, its influence on enzymatic kinetics, or its effect on gene expression, none of which are currently available in the scientific literature.
Data Tables
Due to the lack of experimental data for this compound, no data tables can be generated.
Structure Activity Relationship Sar Studies of N Phenyl N Thiophen 2 Ylmethyl Oxamide Analogues
Correlation of Structural Modifications with Biological Activity
Further research is required to elucidate the SAR of this compound and its derivatives. Such studies would be valuable in determining its potential as a scaffold for developing new therapeutic agents.
Identification of Pharmacophoric Elements Critical for Molecular Recognition and Activity
The precise structure-activity relationship (SAR) for N'-phenyl-N-(thiophen-2-ylmethyl)oxamide is not extensively detailed in dedicated public-domain studies. However, by examining SAR studies of analogous compounds, including N-phenyl aromatic amides, oxamide (B166460) derivatives, and various thiophene-containing molecules, it is possible to deduce the key pharmacophoric elements essential for molecular recognition and biological activity. These elements consist of the N-phenyl group, the central oxamide linker, and the thiophen-2-ylmethyl moiety.
The oxamide core is a critical pharmacophoric feature, often serving as a rigid scaffold that correctly orients the flanking aromatic systems for optimal interaction with biological targets. The two amide functionalities within the oxamide linker are crucial hydrogen bond donors and acceptors. This dual nature allows for the formation of strong, directional hydrogen bonds with amino acid residues in a receptor's binding pocket, anchoring the molecule in a specific orientation. The planarity and restricted rotation of the oxamide group also contribute to a more defined molecular conformation, which can reduce the entropic penalty upon binding and enhance affinity. In many biologically active oxamide derivatives, this central unit is fundamental for maintaining the structural integrity required for potent activity.
The thiophen-2-ylmethyl moiety also plays a multifaceted role. The thiophene (B33073) ring itself is an aromatic system that can participate in hydrophobic and π-stacking interactions. Furthermore, the sulfur atom within the thiophene ring is a potential hydrogen bond acceptor and can engage in unique interactions with the biological target. nih.gov The methylene (B1212753) linker connecting the thiophene to the oxamide core provides a degree of conformational flexibility, allowing the thiophene ring to adopt an optimal position within the binding site. In broader studies of thiophene derivatives, the thiophene moiety is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov
In essence, the pharmacophoric model for this compound and its analogues can be summarized by three primary components: a hydrophobic aromatic region (the phenyl ring), a central hydrogen-bonding scaffold (the oxamide linker), and a second aromatic/hydrophobic region with potential for specific sulfur-mediated interactions (the thiophen-2-ylmethyl group). The spatial arrangement and interplay of these elements are critical for effective molecular recognition and the elicitation of a biological response.
Interactive Data Table: Inferred Structure-Activity Relationships of this compound Analogues
The following table summarizes the inferred impact of structural modifications on the biological activity of analogues, based on published research on related compound classes.
| Compound Series | Modification | Observed/Inferred Effect on Activity | Key Interaction Type |
| N-Phenyl Oxamides | Substitution on the Phenyl Ring (e.g., electron-withdrawing groups) | Can significantly increase or decrease activity depending on the target. | Hydrophobic, π-π stacking, electronic interactions. |
| Replacement of Phenyl with other Aryl/Heteroaryl groups | Activity is highly dependent on the nature and size of the new ring system. | Altered hydrophobic and electronic profile. | |
| Oxamide Linker Analogues | Altering the length of the linker | Generally leads to a decrease in activity due to suboptimal positioning of aromatic groups. | Hydrogen bonding, scaffold rigidity. |
| Replacing one amide with an ester or other functional group | Often results in a significant loss of activity, highlighting the importance of the dual hydrogen bonding capability. | Hydrogen bonding. | |
| Thiophene Moiety Analogues | Substitution on the Thiophene Ring | Can modulate activity; lipophilic or electron-withdrawing groups may enhance binding. | Hydrophobic, π-stacking, potential sulfur interactions. |
| Replacement of Thiophene with other Heterocycles (e.g., Furan, Pyridine) | Leads to varied activity profiles, indicating the specific role of the thiophene sulfur. | Altered aromaticity and hydrogen bonding capacity. | |
| Isomeric position of the methyl linker on the thiophene ring (e.g., thiophen-3-ylmethyl) | Likely to decrease activity due to altered spatial orientation of the ring. | Spatial and conformational fit. |
Advanced Analytical Methodologies for Research on N Phenyl N Thiophen 2 Ylmethyl Oxamide
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatographic methods are fundamental for separating N'-phenyl-N-(thiophen-2-ylmethyl)oxamide from complex matrices, allowing for its precise quantification and the detection of process-related impurities or degradants.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically developed for this purpose, offering high resolution and sensitivity. researchgate.net
A typical HPLC system would employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings (phenyl and thiophene) of the molecule exhibit strong absorbance, likely in the range of 254-280 nm. researchgate.net
This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable measurements. It is also instrumental in impurity profiling, separating the main compound from by-products of its synthesis or degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Hypothetical Retention Times for Impurity Profiling:
| Compound | Retention Time (min) |
| Starting Material 1 (Aniline) | 3.2 |
| Starting Material 2 (Thiophenemethylamine) | 4.5 |
| This compound | 15.8 |
| Potential Impurity A | 14.1 |
| Potential Impurity B | 16.5 |
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed for its analysis after a chemical derivatization step to increase its volatility. The amide protons are reactive and can be replaced with less polar groups. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons on the amide nitrogens with trimethylsilyl (B98337) (TMS) groups.
The resulting TMS-derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides mass information for identification and quantification. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns that can confirm its identity. This technique is particularly useful for detecting and identifying trace-level volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Quantitative Spectroscopic Methods for Mechanistic Investigations
Spectroscopic techniques are invaluable for studying the dynamics of this compound, including its interactions with other molecules and its reaction kinetics.
UV-Vis spectroscopy is a powerful tool for monitoring reactions and binding events in real-time. ntnu.nosapub.org The aromatic chromophores (phenyl and thiophene (B33073) rings) in this compound absorb UV light at specific wavelengths. Any change in the chemical environment of these chromophores, such as binding to a protein or undergoing a chemical reaction, can lead to a shift in the absorption maximum (λmax) or a change in the absorbance intensity.
For kinetic studies, the reaction can be initiated in a cuvette, and the change in absorbance at a specific wavelength can be monitored over time. sapub.org This data can then be used to determine reaction rates and constants. For binding studies, titrating a solution of the compound with a binding partner and observing the changes in the UV-Vis spectrum can provide information about the binding affinity and stoichiometry.
Example of a Kinetic Study Data Table:
| Time (seconds) | Absorbance at 265 nm |
| 0 | 0.850 |
| 30 | 0.785 |
| 60 | 0.723 |
| 90 | 0.665 |
| 120 | 0.611 |
| 180 | 0.512 |
Thiophene-containing compounds often exhibit fluorescence, a property that can be exploited to study their molecular interactions with high sensitivity. researchgate.netresearchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The intensity and wavelength of the emitted light are sensitive to the molecule's environment.
If this compound is fluorescent, its interactions with other molecules, such as proteins or DNA, can be studied by monitoring changes in its fluorescence properties. For example, binding to a biological macromolecule can lead to an increase (enhancement) or decrease (quenching) of the fluorescence signal. These changes can be used to quantify binding affinities and explore the mechanisms of interaction.
Illustrative Data for a Fluorescence Quenching Experiment:
| Quencher Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0 | 985 |
| 10 | 850 |
| 20 | 725 |
| 30 | 610 |
| 40 | 505 |
| 50 | 415 |
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Molecular Fragments
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds, such as reaction products or metabolites of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.gov
When this compound is subjected to a chemical reaction or metabolic process, HRMS can be used to analyze the resulting mixture. By comparing the accurate masses of the detected ions to theoretical masses of possible products, potential structures can be proposed. Furthermore, tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can be performed to fragment the ions of interest. The resulting fragmentation patterns provide valuable structural information, helping to piece together the structure of the unknown product. mdpi.com This technique is crucial for building a comprehensive understanding of the chemical reactivity and metabolic fate of the compound.
Hypothetical HRMS Data for a Reaction Product:
| Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Formula | Possible Identity |
| 289.0645 | 289.0644 | 0.3 | C13H13N2O3S | Hydroxylated metabolite |
| 273.0696 | 273.0692 | 1.5 | C13H13N2O2S | Oxidized thiophene |
| 187.0423 | 187.0427 | -2.1 | C9H8N2O2 | Phenyl-oxamide fragment |
| 110.0215 | 110.0218 | -2.7 | C5H6NS | Thiophen-ylmethylamine ion |
Prospective Research Applications of N Phenyl N Thiophen 2 Ylmethyl Oxamide
Development as Chemical Biology Probes for Target Validation
Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. N'-phenyl-N-(thiophen-2-ylmethyl)oxamide could be developed into such probes to validate novel biological targets. The core structure of the molecule can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the detection and isolation of its binding partners.
One strategy involves synthesizing derivatives of this compound that retain their binding affinity for a specific target protein while carrying a functional handle for downstream applications. For instance, a version of the molecule with an alkyne or azide (B81097) group could be created for use in click chemistry reactions, allowing for the attachment of various reporter molecules. These modified probes could then be used in cellular assays to confirm target engagement and to study the downstream effects of modulating the target's activity. The thiophene (B33073) and phenyl groups offer sites for chemical modification without significantly altering the core scaffold, providing flexibility in probe design.
Inclusion in High-Throughput Screening Libraries for Novel Biological Activity Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.govrsc.org The unique chemical architecture of this compound makes it a valuable candidate for inclusion in HTS libraries. Its combination of aromatic and heterocyclic moieties, along with the hydrogen bonding capabilities of the oxamide (B166460) group, provides a framework for diverse molecular interactions.
The inclusion of this compound and its analogs in screening libraries could lead to the identification of novel hits for a range of biological targets. Thiophene-containing compounds have demonstrated a wide array of biological activities, including fungicidal and antinociceptive properties. mdpi.comnih.gov Screening this compound against panels of kinases, proteases, G-protein coupled receptors, and other target classes may uncover previously unknown biological functions. The results of such screens can be compiled into activity profiles, highlighting the compound's selectivity and potential therapeutic applications.
Below is a hypothetical data table illustrating the type of information that could be generated from a high-throughput screen.
| Target Class | Assay Type | Activity (IC50/EC50) | Hit Confirmation |
| Kinases | KinaseGlo | > 10 µM | No |
| Proteases | FRET-based | 2.5 µM | Yes |
| GPCRs | Calcium Flux | > 10 µM | No |
| Ion Channels | Patch Clamp | 5.7 µM | Yes |
Utility as a Scaffold for Designing Ligands in Specific Biological Systems
A molecular scaffold is a core chemical structure upon which new molecules with desired biological activities can be built. The this compound structure possesses several features that make it an attractive scaffold for medicinal chemistry. The thiophene and phenyl rings can be functionalized to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and metabolic stability.
For example, if a primary screening hit is identified, the scaffold can be systematically modified to improve its affinity and specificity for the target. The phenyl ring could be substituted with various functional groups to enhance hydrophobic or electrostatic interactions with a binding pocket. Similarly, the thiophene ring could be altered to modulate the electronic properties of the molecule or to introduce new interaction points. The oxamide linker provides a rigid connection between the two aromatic systems, which can be advantageous for maintaining a specific conformation required for binding. This systematic approach allows for the rational design of new ligands with improved pharmacological profiles. The fungicidal activity of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for instance, highlights the potential of the thiophene moiety in designing bioactive compounds. mdpi.com
Theoretical Contributions to Chemoinformatics and Structure-Based Drug Design
In addition to its experimental applications, this compound can contribute to the fields of chemoinformatics and structure-based drug design. Computational studies of this molecule can provide insights into its conformational preferences, electronic properties, and potential binding modes. This information can be used to build predictive models for the biological activity of related compounds.
Molecular docking and molecular dynamics simulations can be employed to predict how this compound interacts with the active sites of various proteins. nih.gov These computational methods can help to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. Furthermore, the physicochemical properties of this compound can be calculated and added to chemical databases, enriching the available data for developing quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, untested molecules based on their chemical structure.
A summary of potential computational analyses for this compound is presented in the table below.
| Computational Method | Application | Potential Insights |
| Molecular Docking | Predict binding mode and affinity | Identification of key interactions with target proteins |
| Molecular Dynamics | Simulate conformational dynamics | Understanding of scaffold flexibility and stability of binding |
| QSAR Modeling | Relate chemical structure to activity | Prediction of activity for novel analogs |
| DFT Calculations | Determine electronic properties | Insight into reactivity and interaction potential |
Future Directions and Challenges in Research on N Phenyl N Thiophen 2 Ylmethyl Oxamide
Exploration of Unexplored Biological Targets and Mechanisms
The initial and most critical step for advancing research on N'-phenyl-N-(thiophen-2-ylmethyl)oxamide would be to identify its biological targets. Broad-spectrum screening against a diverse panel of receptors, enzymes, and ion channels would be essential. Given the structural similarities to other bioactive molecules, initial investigations could focus on targets implicated in cancer, infectious diseases, and inflammatory conditions. For instance, various thiophene (B33073) derivatives have demonstrated antimicrobial and anticancer properties. Understanding the mechanism of action would follow, employing techniques such as cellular and molecular biology assays to elucidate how the compound exerts its effects at a molecular level.
Development of Novel Synthetic Routes for Stereoselective Analogue Synthesis
Currently, specific synthetic routes for this compound are not well-documented in prominent research databases. Future work would necessitate the development of efficient and scalable synthetic methodologies. A significant challenge and a key area for innovation would be the development of stereoselective synthetic routes. As many biological targets are chiral, the ability to synthesize specific stereoisomers of this compound and its analogues would be crucial for optimizing potency and reducing potential off-target effects. This could involve asymmetric catalysis or the use of chiral starting materials.
Advanced Computational Modeling for Precise Prediction of Interactions
In the absence of experimental data, computational modeling will be a powerful tool to predict the potential biological activity of this compound. Techniques such as molecular docking could be used to simulate the binding of the compound to the active sites of various known biological targets. Furthermore, quantitative structure-activity relationship (QSAR) studies on a library of virtual analogues could help in prioritizing the synthesis of compounds with the highest predicted activity. These computational approaches can significantly accelerate the drug discovery process by providing insights into potential drug-target interactions before embarking on extensive laboratory work.
Integration with Omics Technologies for Systems-Level Understanding of Biological Effects
Once a biological activity for this compound is identified, integrating omics technologies such as genomics, proteomics, and metabolomics will be vital for a comprehensive, systems-level understanding of its biological effects. For example, transcriptomics could reveal changes in gene expression in response to the compound, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would offer a snapshot of the metabolic changes induced by the compound. This holistic approach can help in identifying novel mechanisms of action, potential biomarkers for efficacy, and unforeseen off-target effects, providing a more complete picture of the compound's biological impact.
Q & A
Q. What are the established synthetic routes for N'-phenyl-N-(thiophen-2-ylmethyl)oxamide, and how can reaction yields be optimized?
The synthesis involves a multi-step approach:
Intermediate Preparation : Thiophene-2-ylmethylamine is reacted with phenyl isocyanate derivatives in dichloromethane at 0–5°C under nitrogen.
Oxamide Bond Formation : Activation of carboxylic acid intermediates using oxalyl chloride or EDCI/HOBt coupling agents.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >90% purity.
Optimization Strategies :
- Use anhydrous solvents and stoichiometric control (1:1.05 amine:isocyanate ratio).
- Catalyze with DMAP (5 mol%) to accelerate coupling.
- Monitor reaction progress via TLC (Rf = 0.45 in 40% EtOAc/hexane) .
Q. How should researchers verify the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6): Look for NH peaks at δ 8.2–8.5 ppm (oxamide) and δ 6.8–7.3 ppm (aromatic protons).
- ¹³C NMR : Confirm carbonyl signals at ~165 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₉H₁₆N₂O₂S: 336.0909 (M+H⁺).
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water). Refinement with SHELXL confirms bond lengths (C=O: 1.23 Å) and dihedral angles .
Q. What solvents are optimal for recrystallizing this compound?
- Polar Solvents : Ethanol/water (4:1 v/v) yields needle-like crystals (mp: 178–180°C).
- Non-Polar Mixtures : Ethyl acetate/hexane (1:3) for tetraalkyl derivatives (mp: ~50°C).
- Solubility Trends : Unsubstituted oxamides prefer DMSO (log P < 0.5), while alkylated analogs dissolve in THF (log P > 2.5) .
Advanced Research Questions
Q. How do substitution patterns on the oxamide core influence its physicochemical and spectroscopic properties?
- Melting Points : N,N'-dialkyl derivatives (e.g., diethyl) melt at ~150°C vs. unsubstituted oxamide (>400°C decomposition).
- UV-Vis Spectroscopy : Weak absorption bands at 240–310 nm (n→π*) and intense bands at 180–250 nm (π→π*). Substituents like thiophene red-shift λmax by ~15 nm .
- Solubility : Hydrophobic groups (e.g., thiophen-2-ylmethyl) increase solubility in chloroform (25 mg/mL) vs. water (<0.1 mg/mL) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- In Vitro Assays : Standardize cell lines (e.g., MCF-7 for anticancer studies) and controls (IC50 of doxorubicin: 0.1 µM).
- Molecular Docking : Use AutoDock Vina to simulate binding to tyrosine kinases (PDB: 1M17). Energy scores (ΔG < −8 kcal/mol) correlate with experimental IC50 .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers (e.g., conflicting IC50 values due to varying assay pH) .
Q. How can computational methods predict the excited-state dynamics of this compound?
- TD-DFT Calculations : CAM-B3LYP/def2-TZVP predicts triplet-state energies (ET = 2.8 eV) and intersystem crossing rates.
- Transient Absorption Spectroscopy : Use a pump-probe setup (λex = 280 nm) to measure excited-state lifetimes (τ ≈ 1–5 ns) .
- Vibrational Analysis : Compare experimental IR (C=O stretch: 1680 cm⁻¹) with computed spectra to assign conformers .
Q. What experimental designs are recommended for studying reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Replace NH with ND to probe hydrogen transfer steps (e.g., kH/kD > 2 indicates rate-limiting proton transfer).
- Trapping Intermediates : Use TEMPO to quench radical pathways during oxidation.
- DFT Transition-State Modeling : Identify energy barriers for amide bond rotation (ΔG‡ ≈ 12 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
